molecular formula C8H12N2 B12862504 3-Cyclobutyl-1-methyl-1H-pyrazole

3-Cyclobutyl-1-methyl-1H-pyrazole

Cat. No.: B12862504
M. Wt: 136.19 g/mol
InChI Key: GKXVBQFQJYSRHR-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles through a mixture of regioisomers .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of transition-metal catalysts and photoredox reactions are also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazines, and transition-metal catalysts. Conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with terminal alkynes can yield 3,5-disubstituted pyrazoles .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-cyclobutyl-1-methylpyrazole

InChI

InChI=1S/C8H12N2/c1-10-6-5-8(9-10)7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

GKXVBQFQJYSRHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CCC2

Origin of Product

United States

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